Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Synthetic chemistry Cross-coupling Quinazolinone diversification

6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 791-90-2; molecular formula C₁₄H₈BrFN₂OS; molecular weight 351.19 g/mol) is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative within the quinazolinone family. It features a bromine atom at the 6-position of the quinazolinone core and a 4-fluorophenyl substituent at N3.

Molecular Formula C14H8BrFN2OS
Molecular Weight 351.2 g/mol
CAS No. 791-90-2
Cat. No. B3057308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS791-90-2
Molecular FormulaC14H8BrFN2OS
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=S)F
InChIInChI=1S/C14H8BrFN2OS/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20)
InChIKeyRPTLUIHAKIUVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 791-90-2): Core Scaffold & Procurement Identity


6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 791-90-2; molecular formula C₁₄H₈BrFN₂OS; molecular weight 351.19 g/mol) is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative within the quinazolinone family . It features a bromine atom at the 6-position of the quinazolinone core and a 4-fluorophenyl substituent at N3. The 2-thioxo (C=S) group, in contrast to the more common 2-oxo carbonyl, is a critical pharmacophoric feature that confers distinct hydrogen-bonding and metal-chelating properties exploited in medicinal chemistry campaigns [1]. Commercially, this compound is supplied at 95–98% purity for research use, placing it as a specialty building block rather than a commodity intermediate .

Why Generic Substitution of 6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Fails: Structural Determinants of Activity


Within the 2-thioxoquinazolinone scaffold, even minor positional or atomic substitutions result in large potency shifts. Published SAR for myeloperoxidase (MPO) inhibition demonstrates that replacing the C=S with C=O reduces or eliminates inhibition; a 6-fluoro substituent on the quinazolinone core improved activity over the unsubstituted parent (1a), but 7- or 8-halo substitution and 6,7-disubstitution all decreased potency relative to 6-monohalogenated analogs [1]. Likewise, the N3 4-fluorophenyl group contributes to tyrosinase inhibitory potency [2], and the 6-bromo position serves as a synthetic handle for diversification reactions inaccessible to non-halogenated or 6-fluoro congeners [3]. Simply selecting a 'close analog' without preserving the specific 6-bromo + N3-(4-fluorophenyl) + 2-thioxo combination risks losing one or more of these interdependent activity determinants.

6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Position 6 Bromine as a Synthetic Diversification Handle: Cross-Coupling Advantage Over Non-Halogenated and 6-Fluoro Analogs

The 6-bromo substituent on the quinazolinone core enables transition-metal-catalyzed cross-coupling reactions (Kumada, Stille, Suzuki, Sonogashira) that are not feasible with the non-halogenated analog 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 1547-15-5). 6-Bromoquinazolinones are explicitly cited as versatile intermediates for generating novel polysubstituted derivatives via C–C bond formation, whereas 6-fluoro analogs are unreactive under standard cross-coupling conditions due to the high C–F bond dissociation energy [1]. The review demonstrates the synthetic utility of 6-bromo-2,4-dichloroquinazoline as a model substrate, establishing the generality of 6-bromo reactivity in this scaffold class [1].

Synthetic chemistry Cross-coupling Quinazolinone diversification

Halogen Positional SAR in MPO Inhibition: 6-Monohalogenation Superiority Over 7/8-Substitution

In a systematic SAR study of >50 thioxo-dihydroquinazolinone derivatives as myeloperoxidase (MPO) inhibitors, a halogen at position 6 of the quinazolinone core consistently improved bioactivity compared to the unsubstituted parent (1a), while halogens at positions 7 or 8, or the presence of two halogens, failed to improve activity compared with a 6-monohalogenated derivative [1]. Specifically, compound 1e (6-fluoro) showed improved MPO inhibition vs. 1a (unsubstituted), while compound 1g (6,7-difluoro) was less potent than 1e (6-fluoro alone) [1]. This establishes a positional preference for 6-substitution that is directly relevant to the target compound's 6-bromo substitution pattern.

Myeloperoxidase inhibition Inflammation Structure-activity relationship

Bacterial Sphingomyelinase Inhibition: 6-Halogenated 2-Thioxoquinazolinones Show Potent Activity (Cross-Class Context)

In a 2024 study evaluating quinazoline derivatives as Bacillus cereus sphingomyelinase (SMase) inhibitors, 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 4) and 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 5) exhibited IC₅₀ values of 6.43 μM and 6.50 μM, respectively, against B. cereus SMase [1]. These compounds also showed 59.50% and 51.66% inhibition of equine butyrylcholinesterase (eqBuChE) at 50 μM [1]. The 6-halogenated 2-thioxo substitution pattern is conserved in the target compound, providing class-level evidence that 6-bromo substitution supports enzyme inhibition in this scaffold family.

Bacterial sphingomyelinase Antimicrobial Quinazoline derivatives

6-Bromoquinazolinones as a Privileged Subclass for Antiviral Activity

A 2003 study by Dinakaran et al. specifically synthesized and evaluated 6-bromo-2,3-disubstituted-4(3H)-quinazolinones for antiviral activity, reporting that these compounds possessed activity against poxviruses including variola and exhibited the least cytotoxic concentration in their series [1]. This study explicitly identifies the 6-bromo substitution as a key feature for antiviral activity within the quinazolinone scaffold. Subsequent work on N3-substituted 6-bromoquinazolinones demonstrated anti-varicella-zoster virus and anti-cytomegalovirus activity, further validating the 6-bromo subclass [2].

Antiviral Poxviruses 6-Bromoquinazolinone

Molecular Properties Differentiation: Increased MW, LogP, and Heavy Atom Count vs. Non-Brominated Analog

The target compound (MW = 351.19 g/mol; C₁₄H₈BrFN₂OS; XLogP3-AA ~3.5 estimated) can be directly compared to its non-brominated analog 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 1547-15-5; MW = 272.30 g/mol; C₁₄H₉FN₂OS; XLogP3-AA = 2.9) [1]. The bromine substitution increases molecular weight by ~79 Da (a ~29% increase), adds one heavy atom, increases calculated LogP by approximately 0.6 units, and alters the electronic distribution of the quinazolinone core. These differences affect solubility, permeability, and protein binding predictions in silico, making the brominated analog a distinct chemical entity for ADMET profiling rather than a trivial substituent variation.

Physicochemical properties Drug-likeness Molecular design

Regioisomeric Differentiation: 3-(4-Fluorophenyl) vs. 3-(2-Bromo-4-fluorophenyl) Substitution Patterns

The target compound (791-90-2) has a bromine atom on the quinazolinone core 6-position and a 4-fluorophenyl group at N3. Its regioisomer, 3-(2-bromo-4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 937601-60-0), carries the bromine on the N3-phenyl ring (ortho position relative to fluorine) rather than on the quinazolinone core . These are distinct chemical entities with identical molecular formula but different connectivity: the target compound offers a reactive 6-Br handle on the core for cross-coupling, whereas the regioisomer has the bromine positioned on the N3-aryl ring in a sterically hindered ortho environment that may limit its synthetic utility. Procuring the wrong regioisomer would lead to completely different downstream derivatization outcomes.

Regioisomerism N3 substitution Quinazolinone SAR

Optimal Scientific & Industrial Application Scenarios for 6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (791-90-2)


Quinazolinone Library Diversification via 6-Position Cross-Coupling

Medicinal chemistry teams requiring a versatile 2-thioxoquinazolinone scaffold for parallel library synthesis should prioritize 791-90-2 over the non-halogenated analog (1547-15-5). The 6-bromo handle enables Pd-catalyzed Suzuki, Stille, Kumada, and Sonogashira couplings to introduce aryl, alkenyl, or alkynyl diversity at the 6-position—a synthetic operation impossible with the non-halogenated or 6-fluoro variants [1]. This single scaffold can generate dozens of analogs for SAR exploration without de novo scaffold synthesis for each derivative.

Myeloperoxidase (MPO) Inhibitor Lead Optimization for Neuroinflammatory Indications

For drug discovery programs targeting MPO in Parkinson's, Alzheimer's, or cardiovascular inflammation, the 6-monohalogenated 2-thioxoquinazolinone scaffold represents a validated pharmacophore with IC₅₀ values as low as 100 nM in optimized derivatives [1]. The 6-bromo substitution pattern of 791-90-2 aligns with the SAR finding that 6-monohalogenation improves MPO inhibition over unsubstituted or 7/8-substituted analogs [1]. This compound serves as a suitable starting point for further optimization of the N3 substituent and side-chain modifications described in the Li et al. MPO inhibitor series.

Antiviral Screening Against DNA Viruses (Poxviruses, Herpesviruses)

Virology laboratories screening against poxviruses (including variola), varicella-zoster virus, or cytomegalovirus should consider 791-90-2 as a member of the 6-bromoquinazolinone subclass with established antiviral precedent [1][2]. The 2003 Dinakaran study directly linked 6-bromo-2,3-disubstituted quinazolinones to anti-poxvirus activity, and subsequent work extended this to anti-VZV and anti-CMV activity for N3-substituted 6-bromoquinazolinones [2]. The 2-thioxo group in 791-90-2 may additionally confer metal-chelating properties relevant to viral enzyme inhibition mechanisms.

ADMET Profiling of Halogenated Quinazolinone Leads with Physicochemical Benchmarking

DMPK groups benchmarking halogenation effects on quinazolinone ADMET properties can use 791-90-2 as the 6-Br probe compound, directly compared to its non-brominated analog (1547-15-5; MW 272.30, XLogP3 2.9) [1]. The ~29% MW increase and estimated +0.6 log unit shift in LogP provide a controlled comparison for assessing how bromine substitution influences solubility, permeability, CYP450 inhibition, and plasma protein binding within a single scaffold pair. This head-to-head comparison is more informative than cross-scaffold halogenation studies.

Quote Request

Request a Quote for 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.